molecular formula C15H20N2O3 B7349385 (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one

(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one

Cat. No. B7349385
M. Wt: 276.33 g/mol
InChI Key: ZYZBTPUKIJRJHZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one is a diazepan derivative that has been widely studied for its potential pharmacological applications. This compound is of interest to researchers due to its unique chemical structure and potential therapeutic effects.

Scientific Research Applications

(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one has been studied for its potential therapeutic effects in a variety of medical conditions. It has been shown to have anxiolytic, anticonvulsant, and muscle relaxant properties in animal models. Additionally, it has been investigated for its potential use in treating anxiety disorders, epilepsy, and muscle spasms.

Mechanism of Action

The exact mechanism of action of (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter receptor in the brain. By enhancing the activity of the GABA-A receptor, this compound can reduce neuronal excitability and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and increase muscle relaxation. Additionally, it has been shown to have anticonvulsant effects, which may make it useful in treating epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one in lab experiments is that it has been well-studied and has a known mechanism of action. Additionally, it has been shown to be effective in a variety of animal models, which suggests that it may have potential therapeutic applications in humans. However, one limitation of using this compound in lab experiments is that it can be difficult to synthesize and purify, which may limit its availability for research purposes.

Future Directions

There are a number of future directions for research on (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one. One area of interest is in developing new synthesis methods that are more efficient and produce higher yields of pure product. Additionally, further research is needed to fully understand the mechanism of action of this compound and to determine its potential therapeutic applications in humans. Finally, more research is needed to explore the safety and efficacy of this compound in humans, which will be important for determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one involves the reaction of 3-ethyl-4-oxo-2-pentenoic acid with phenoxyacetic acid in the presence of a base catalyst. The resulting intermediate is then cyclized to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.

properties

IUPAC Name

(3S)-3-ethyl-4-(2-phenoxyacetyl)-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-13-15(19)16-9-6-10-17(13)14(18)11-20-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3,(H,16,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZBTPUKIJRJHZ-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NCCCN1C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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